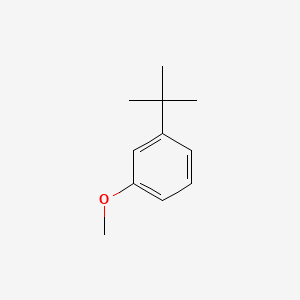

1-Tert-butyl-3-methoxybenzene

Descripción general

Descripción

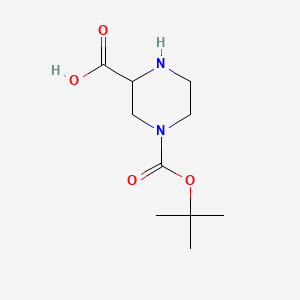

1-Tert-butyl-3-methoxybenzene is a chemical compound with the CAS number 33733-83-4 . It has a molecular weight of 164.25 and its molecular formula is C11H16O . The compound is stored in a sealed, dry environment, preferably in a freezer under -20°C . It is a liquid in its physical form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H16O/c1-11(2,3)9-6-5-7-10(8-9)12-4/h5-8H,1-4H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it’s important to note that benzene derivatives like this compound can undergo various types of reactions, including electrophilic aromatic substitution reactions .

Physical and Chemical Properties Analysis

This compound is a liquid . Unfortunately, specific physical and chemical properties such as density, melting point, and boiling point were not available in the retrieved resources .

Aplicaciones Científicas De Investigación

Preparation and Properties in Chemistry

1-Tert-butyl-3-methoxybenzene and its derivatives have been studied in various chemical contexts. For instance, a bulky bromobenzene derivative, 2-bromo-1,3-di-tert-butyl-5-methoxybenzene, was prepared for use in creating diphosphene and fluorenylidenephosphine, which showed electronic perturbations indicated by UV–vis spectra and 31P NMR chemical shifts (Toyota et al., 2003).

Application in Energy Storage and Batteries

Derivatives of this compound, like 3,5-di-tert-butyl-1,2-dimethoxybenzene (DBDB), have been compared and studied for overcharge protection in lithium-ion batteries. DBDB has been found to dissolve easily in carbonate-based electrolyte, which is crucial for its practical application in lithium-ion batteries (Zhang et al., 2010).

Synthetic Applications

In synthetic chemistry, methods have been developed using derivatives of this compound. For example, reaction of 1,3-bis(mercaptomethyl)-5-tert-butyl-2-methoxybenzene under specific conditions leads to a mixture of trimeric, tetrameric, and pentameric dimethylenedithia-bridged cyclooligomers (Thomas et al., 2014).

Applications in Molecular Chemistry

Molecular chemistry has also found use for compounds related to this compound. For instance, synthesis, characterization, and interaction with Salmon sperm DNA of various Schiff base compounds derived from it have been explored, revealing notable biological activities (Sirajuddin et al., 2013).

Electrochemistry and Sensor Development

In the field of electrochemistry, this compound derivatives have been explored for their potential in sensor technology. An example includes the development of electrochemical OFF-ON ratiometric chemodosimeters for the selective and rapid detection of fluoride (Mani et al., 2015).

Safety and Hazards

This compound is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Mecanismo De Acción

Target of Action

It’s known that this compound is a derivative of benzene . Benzene and its derivatives generally interact with various biological targets, including enzymes and receptors, through electrophilic substitution reactions .

Mode of Action

1-Tert-butyl-3-methoxybenzene, as a benzene derivative, likely undergoes electrophilic substitution reactions . The tert-butyl and methoxy groups attached to the benzene ring can influence the reactivity of the compound. For instance, a methoxy substituent increases the rate of electrophilic substitution . The increased bulk of the tert-butyl group may hinder attack at certain sites on the benzene ring .

Biochemical Pathways

It’s known that benzene and its derivatives can influence various biochemical pathways through their interactions with different biological targets .

Pharmacokinetics

The compound’s molecular properties, such as its molecular weight and structure, can influence its pharmacokinetic profile .

Result of Action

The compound’s interactions with its biological targets can lead to various cellular responses .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability can be affected by storage conditions . Moreover, the compound’s action and efficacy can be influenced by factors such as the presence of other substances and the physiological state of the organism .

Análisis Bioquímico

Biochemical Properties

1-Tert-butyl-3-methoxybenzene plays a significant role in biochemical reactions, particularly in the context of aromatic substitution reactions. The presence of the tert-butyl group and the methoxy group on the benzene ring influences the compound’s reactivity and interaction with enzymes, proteins, and other biomolecules. For instance, the methoxy group is known to be an electron-donating group, which can activate the benzene ring towards electrophilic substitution reactions . This activation can lead to interactions with enzymes that catalyze such reactions, such as cytochrome P450 enzymes, which are involved in the metabolism of various aromatic compounds.

Cellular Effects

This compound can affect various types of cells and cellular processes. Its influence on cell function includes impacts on cell signaling pathways, gene expression, and cellular metabolism. The methoxy group on the benzene ring can participate in hydrogen bonding and other interactions with cellular proteins, potentially altering their function and activity. Additionally, the tert-butyl group can introduce steric hindrance, affecting the compound’s ability to interact with certain cellular components . These interactions can lead to changes in cellular signaling pathways and gene expression, ultimately influencing cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with various biomolecules at the molecular level. The compound can bind to enzymes and proteins through hydrogen bonding, van der Waals forces, and other non-covalent interactions. For example, the methoxy group can form hydrogen bonds with amino acid residues in the active sites of enzymes, potentially inhibiting or activating their activity . Additionally, the tert-butyl group can affect the compound’s binding affinity and specificity for certain biomolecules. These interactions can lead to changes in enzyme activity, protein function, and gene expression, ultimately influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound’s stability can be influenced by environmental conditions such as temperature, pH, and exposure to light. Over time, this compound may undergo degradation, leading to the formation of by-products that can affect its biological activity . Long-term studies in vitro and in vivo have shown that the compound can have sustained effects on cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and metabolism. At higher doses, it can exhibit toxic or adverse effects, such as cytotoxicity and disruption of cellular processes . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at certain concentration levels. These dosage-dependent effects are important for understanding the compound’s safety and efficacy in biological systems.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. These enzymes can catalyze the oxidation of the compound, leading to the formation of metabolites that can be further processed by other metabolic enzymes . The methoxy group can undergo demethylation, while the tert-butyl group can be hydroxylated, leading to the formation of more polar metabolites that can be excreted from the body. These metabolic transformations can affect the compound’s biological activity and toxicity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s lipophilic nature allows it to diffuse across cell membranes, while its interactions with specific transporters can facilitate its uptake and distribution within cells . Binding proteins can also play a role in the compound’s localization and accumulation in certain tissues, affecting its overall bioavailability and activity.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, the methoxy group can participate in interactions with proteins that contain nuclear localization signals, potentially directing the compound to the nucleus. Additionally, the tert-butyl group can affect the compound’s ability to interact with membrane-bound proteins, influencing its localization within cellular membranes.

Propiedades

IUPAC Name |

1-tert-butyl-3-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O/c1-11(2,3)9-6-5-7-10(8-9)12-4/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPGSPXKLIPOGON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10416072 | |

| Record name | 1-tert-butyl-3-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10416072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33733-83-4 | |

| Record name | 1-tert-butyl-3-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10416072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![([2-(Methylamino)ethyl]sulfonyl)benzene](/img/structure/B1276929.png)

![N-[1,2-bis(4-chlorophenyl)-2-[(4-chlorophenyl)methylideneamino]ethyl]-4-chlorobenzamide](/img/structure/B1276934.png)

![4-allyl-5-[1-(3-chlorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1276944.png)

![N-[3-(trifluoromethyl)phenyl]guanidine](/img/structure/B1276946.png)